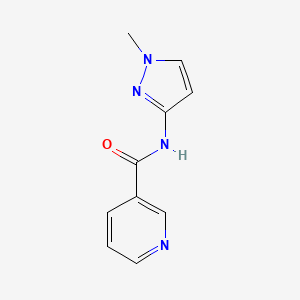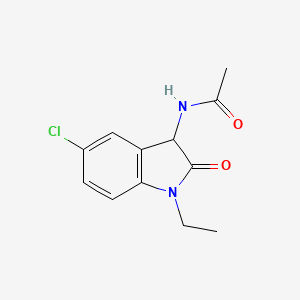
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as MPPC, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPPC belongs to the class of pyrazolopyridine compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegeneration. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of modulating specific enzymes and receptors. However, one limitation of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in animal models of these diseases. Another area of interest is the development of more potent and selective N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide analogs, which could have improved therapeutic potential. Finally, more research is needed to understand the long-term effects of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide on the body, as well as its potential interactions with other drugs and supplements.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction between 3-cyanopyridine and 3-amino-1-methyl-5-pyrazolone in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in its pure form. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-6-4-9(13-14)12-10(15)8-3-2-5-11-7-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGXIKUCBHAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
